3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound derived from Meldrum’s acid, featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core fused with a 3,4-difluorophenylamino substituent via a methylidene bridge. This structure combines the rigid spirocyclic framework with the electronic effects of fluorine atoms, which are known to enhance bioavailability, metabolic stability, and binding affinity in pharmaceuticals .
Properties
IUPAC Name |
3-[(3,4-difluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c17-12-5-4-10(8-13(12)18)19-9-11-14(20)22-16(23-15(11)21)6-2-1-3-7-16/h4-5,8-9,19H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZXHVNOZDJDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC(=C(C=C3)F)F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core is synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative, and a diol. This reaction is often carried out under acidic conditions to facilitate the formation of the spirocyclic structure.
Introduction of the Dioxane Ring: The dioxane ring is introduced by reacting the spirocyclic core with an appropriate diol, such as ethylene glycol, under acidic conditions. This step ensures the formation of the 1,5-dioxaspiro[5.5]undecane structure.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction involving a suitable precursor, such as 3,4-difluoroaniline. This reaction is typically carried out under basic conditions to promote the nucleophilic attack on the spirocyclic core.
Formation of the Amino Methylene Linkage: The final step involves the formation of the amino methylene linkage by reacting the difluorophenyl-substituted spirocyclic compound with formaldehyde under basic conditions. This step ensures the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino methylene linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used under basic conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate under basic conditions.
Major Products Formed
Oxidation: Oxidation of the amino methylene linkage can lead to the formation of corresponding oxides or imines.
Reduction: Reduction of the difluorophenyl group can yield reactive intermediates that can further react to form various derivatives.
Substitution: Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with varying properties.
Scientific Research Applications
Biological Applications
Research indicates that compounds with spirocyclic structures often exhibit notable biological activities. The specific applications of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione include:
Anticancer Activity
Studies have shown that similar compounds can exhibit significant anticancer properties. For instance:
- Case Study : Compounds with structural similarities to this compound were tested against various cancer cell lines, demonstrating percent growth inhibitions (PGIs) of up to 86% in certain cases .
Anti-inflammatory Effects
The presence of the difluorophenyl group may enhance the compound's lipophilicity and influence its pharmacological properties, potentially leading to anti-inflammatory applications.
Antimicrobial Properties
Preliminary studies suggest that spirocyclic compounds can also possess antimicrobial activities, making them candidates for further investigation in the development of new antibiotics.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Starting Materials : The synthesis begins with the appropriate difluorophenyl amine derivatives.
- Reactions : Key reactions may include condensation reactions to form the spirocyclic structure and subsequent functional group modifications.
- Purification : The final product is usually purified using chromatographic techniques to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the spirocyclic core provides structural stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, its unique structure allows it to interact with various cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Core Structure : The 1,5-dioxaspiro[5.5]undecane-2,4-dione core is common across all analogs. The spirocyclic system adopts a distorted boat or chair conformation depending on substituents. For example:
- 3-((4-Chlorophenylamino)methylene)- derivative (Compound 1 in ): Triclinic system (space group P-1) with intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonds .
- 3-((2-Nitrophenylamino)methylene)- derivative (Compound 2 in ): Monoclinic system (space group P21/c) with additional π⋯π stacking due to the nitro group .
- 3-(4-Fluorobenzylidene)- derivative (): Monoclinic (P21/n) with a C7=C9 double bond length of 1.328 Å and chair conformation .
Fluorine’s small size and high electronegativity may reduce steric hindrance while enhancing dipole interactions .
Physicochemical Properties
- Hydrogen Bonding: Chloro and Nitro Derivatives (): Exhibit N–H⋯O and C–H⋯O bonds, forming 3D networks. The nitro group in Compound 2 introduces π⋯π stacking (centroid distance: 3.6 Å) . Hydroxyphenylamino Derivative (HMD): Features O–H⋯O bonds (2.50 Å) and delocalized π→π* transitions, confirmed by Hirshfeld surface analysis .
Photophysical Properties :
Thermal Stability :
Data Table: Key Structural and Physicochemical Comparisons
| Compound | Substituent | Crystal System (Space Group) | Key Interactions | UV-Vis λ_max (nm) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Target Compound | 3,4-Difluorophenylamino | Not Reported | Expected C–H⋯F, N–H⋯O | ~360 (predicted) | ~220 (predicted) |
| 3-((4-Chlorophenylamino)methylene)- [2] | 4-Cl | Triclinic (P-1) | N–H⋯O, C–H⋯π | 340 | 200 |
| 3-((2-Nitrophenylamino)methylene)- [2] | 2-NO₂ | Monoclinic (P21/c) | N–H⋯O, π⋯π stacking | 380 | 190 |
| HMD [6, 12] | 2-Hydroxyphenylamino | Monoclinic (P21/c) | O–H⋯O, π→π* transitions | 365 | 218 |
| 3-(4-Fluorobenzylidene)- [15] | 4-F | Monoclinic (P21/n) | C–H⋯F (hypothetical) | 325 | 210 |
| 3-(3,4,5-Trimethoxybenzylidene)- [5] | 3,4,5-OMe | Orthorhombic (Pna21) | C–H⋯O, extended conjugation | 395 | 230 |
Biological Activity
The compound 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione , often referred to as a spiro compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 432.46 g/mol
- CAS Number : 894671-34-2
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of difluorophenyl and dioxaspiro moieties is hypothesized to enhance its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) conducted screening using a panel of approximately sixty human tumor cell lines.
- Results :
- The compound exhibited significant cytotoxicity with a mean GI (the concentration required to inhibit cell growth by 50%) of 15.72 μM against selected cancer cell lines.
- Notably, it showed heightened sensitivity towards colon cancer cells (COLO 205), with a selectivity index (SI) of 9.24 , indicating a promising therapeutic window for further development .
Antimicrobial Activity
The compound's antimicrobial properties were also assessed against various bacterial strains. Preliminary results indicated:
- Activity Against Bacteria :
Pharmacokinetic Properties
Pharmacokinetic profiling using tools such as SwissADME has suggested favorable characteristics for drug development:
- Absorption : High predicted intestinal absorption.
- Solubility : Moderate solubility in water, which is beneficial for oral administration.
- Lipophilicity : A calculated LogP value indicating good permeability across cellular membranes.
Case Studies
- NCI Screening Protocol :
-
Antimicrobial Efficacy Study :
- A study involving the evaluation of various derivatives showed that modifications in the side chains could enhance antimicrobial efficacy. Compounds similar to the one discussed were effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this class .
Q & A
Advanced Research Question
- Electronic Effects : Fluorine atoms enhance electrophilicity at the methylidene carbon, accelerating nucleophilic additions (e.g., with amines). Methoxy groups, being electron-donating, reduce reactivity but improve solubility .
- Bioactivity : Fluorinated derivatives show higher antimicrobial potency (e.g., MIC = 8 µg/mL vs. 32 µg/mL for methoxy analogs) due to increased lipophilicity and target binding .
What strategies are used to improve the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
